molecular formula C15H16N2O3 B2908427 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide CAS No. 2034243-43-9

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2908427
CAS No.: 2034243-43-9
M. Wt: 272.304
InChI Key: YMEJXXYGTUSFHT-UHFFFAOYSA-N
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Description

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.

Biochemical Pathways

Given its potential interaction with cytochrome p450 2a6 , it could influence pathways related to drug metabolism and the bioactivation of carcinogens.

Result of Action

Based on its potential interaction with cytochrome p450 2a6 , it could potentially influence the metabolism of other drugs and the bioactivation of carcinogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols.

    Final Coupling and Amide Formation: The final step involves coupling the furan-pyridine intermediate with the tetrahydrofuran intermediate and forming the amide bond using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science make it a compound of significant interest.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h3,5-7,9-10,14H,1-2,4,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEJXXYGTUSFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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